7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic organic compound . It belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides, which are known for their various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . In a specific study, the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide was reduced, and the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular formula of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is C7H5N3O4S . The structure of the compound includes a benzothiadiazine-1,1-dioxide ring, which can have various functional groups attached to it. These functional groups, such as a halo group at the 7 and 8 positions of the ring, are responsible for the activity of the compound .Chemical Reactions Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring system can give rise to benzo derivatives . In a specific study, the 3-methyl group was brominated, and the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .Scientific Research Applications
Synthesis and Catalysis
- 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is involved in the synthesis of various pharmacologically relevant derivatives. An efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides has been achieved through the ring contraction of related compounds, showcasing its role in complex chemical syntheses with potential medicinal and industrial applications (Fülöpová et al., 2015).
- It serves as a catalyst in the synthesis of various organic compounds. For example, its derivatives have been used as efficient and homogeneous catalysts in the synthesis of pyran, pyranopyrazole, and phthalazine derivatives, demonstrating its utility in green chemistry and multi-component reactions (Khazaei et al., 2015).
Pharmaceutical and Biological Research
- In pharmaceutical research, certain derivatives of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide have been synthesized to explore new tissue-selective KATP-channel openers. These compounds have shown biological activity, particularly in pancreatic β-cells, highlighting their potential in developing new medical treatments (Somers et al., 2000).
- Additionally, novel derivatives of this compound have been investigated as potential PI3Kδ inhibitors, suggesting its applicability in the development of new therapeutic agents (Gong et al., 2019).
Material Science and Chemistry
- Its derivatives have been utilized in the synthesis of novel compounds for various applications, including solid-phase synthesis techniques. This demonstrates the compound's versatility in advanced chemical synthesis methods and material science (McMaster et al., 2014).
- The compound has also shown utility in the development of antimicrobial agents. Some of its derivatives have been synthesized and evaluated for their antimicrobial properties, indicating its potential in addressing microbial resistance issues (Maheshwari & Goyal, 2016).
properties
IUPAC Name |
7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c11-10(12)5-1-2-6-7(3-5)15(13,14)9-4-8-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQNQVXNSZYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743592 | |
Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
CAS RN |
37162-50-8 | |
Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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